molecular formula C15H20O2 B14250503 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane CAS No. 383188-37-2

3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane

Cat. No.: B14250503
CAS No.: 383188-37-2
M. Wt: 232.32 g/mol
InChI Key: LGEDQFZKWAETLE-UHFFFAOYSA-N
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Description

3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[410]heptane is an organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane typically involves the reaction of 4-methylphenylmethanol with an epoxide precursor under specific conditions. The reaction is often catalyzed by a strong acid or base to facilitate the formation of the bicyclic structure. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography, ensures that the final product meets the required specifications for further applications.

Chemical Reactions Analysis

Types of Reactions

3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.

Scientific Research Applications

3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: The compound is used in the development of new materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism by which 3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(4-Methoxyphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
  • 3-{[(4-Chlorophenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane
  • 3-{[(4-Bromophenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane

Uniqueness

3-{[(4-Methylphenyl)methoxy]methyl}-7-oxabicyclo[4.1.0]heptane is unique due to its specific substituent (4-methylphenyl) which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

383188-37-2

Molecular Formula

C15H20O2

Molecular Weight

232.32 g/mol

IUPAC Name

3-[(4-methylphenyl)methoxymethyl]-7-oxabicyclo[4.1.0]heptane

InChI

InChI=1S/C15H20O2/c1-11-2-4-12(5-3-11)9-16-10-13-6-7-14-15(8-13)17-14/h2-5,13-15H,6-10H2,1H3

InChI Key

LGEDQFZKWAETLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)COCC2CCC3C(C2)O3

Origin of Product

United States

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